4-(1-Aminoethyl)aniline dihydrochloride
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Overview
Description
4-(1-Aminoethyl)aniline dihydrochloride is a chemical compound characterized by an aniline ring substituted with a 1-aminoethyl group at the para position. The dihydrochloride salt form indicates the protonation of both the amino groups attached to the ethyl chain and the aniline ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)aniline dihydrochloride typically involves the following steps:
Starting Material: The process begins with aniline as the starting material.
Alkylation: Aniline undergoes alkylation with ethylamine to introduce the 1-aminoethyl group at the para position.
Purification: The product is purified through recrystallization or other suitable methods.
Formation of Dihydrochloride Salt: The final step involves the protonation of the amino groups using hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the alkylation reaction.
Continuous Flow Systems: Continuous flow systems may be employed to enhance efficiency and yield.
Automated Purification: Automated systems are used for purification and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoethyl)aniline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkyl halides under acidic or basic conditions.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted aniline derivatives.
Scientific Research Applications
4-(1-Aminoethyl)aniline dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways related to neurotransmission, enzyme inhibition, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
®-4-(1-Aminoethyl)aniline dihydrochloride: Similar in structure but differs in the stereochemistry of the aminoethyl group.
(S)-4-(1-Aminoethyl)aniline dihydrochloride: Another stereoisomer with different biological activity.
4-Amino-α-methylbenzylamine dihydrochloride: Similar in structure but with variations in the substitution pattern.
Uniqueness
4-(1-Aminoethyl)aniline dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in various scientific and industrial applications.
Properties
IUPAC Name |
4-(1-aminoethyl)aniline;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6(9)7-2-4-8(10)5-3-7;;/h2-6H,9-10H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTZGSNSUNOPNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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